![molecular formula C7H9N3S B14250517 [(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 404583-00-2](/img/structure/B14250517.png)
[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile is an organic compound with the molecular formula C7H9N3S. It is a versatile small molecule scaffold used in various chemical reactions and applications. The compound is known for its unique structure, which includes an ethylamino group, a methylsulfanyl group, and a propanedinitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of malononitrile with ethylamine and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or sodium alkoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethylamino and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from the reactions of this compound include sulfoxides, sulfones, amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of [(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile include:
[(Dimethylamino)(methylsulfanyl)methylidene]propanedinitrile: This compound has a similar structure but with dimethylamino instead of ethylamino.
[(Methylamino)(methylsulfanyl)methylidene]propanedinitrile: This compound has a methylamino group instead of ethylamino.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethylamino and methylsulfanyl groups allows for a wide range of chemical modifications and applications .
Propiedades
Número CAS |
404583-00-2 |
|---|---|
Fórmula molecular |
C7H9N3S |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
2-[ethylamino(methylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C7H9N3S/c1-3-10-7(11-2)6(4-8)5-9/h10H,3H2,1-2H3 |
Clave InChI |
QTDPMKBXGBYYHJ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=C(C#N)C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


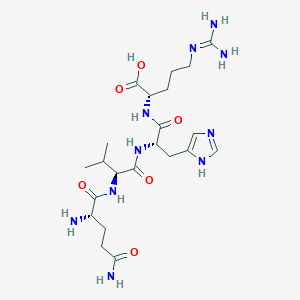
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

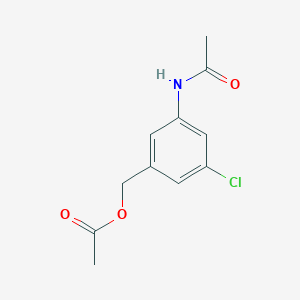

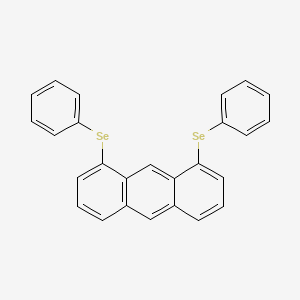




![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
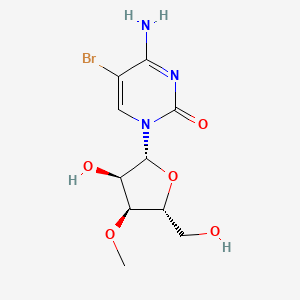
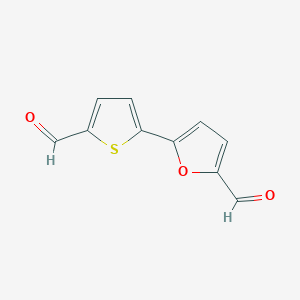
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
